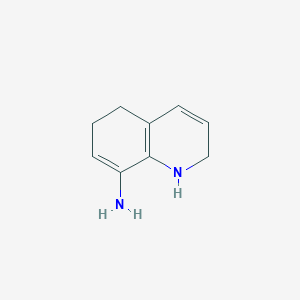

1,2,5,6-Tetrahydroquinolin-8-amine

Description

1,2,5,6-Tetrahydroquinolin-8-amine is a bicyclic amine derivative of tetrahydroquinoline, characterized by a partially saturated quinoline scaffold with an amine group at the 8-position. This compound serves as a critical structural motif in medicinal chemistry due to its versatility in modulating biological targets. Substituted tetrahydroquinolines are prevalent in natural alkaloids and synthetic analogs, exhibiting diverse pharmacological activities such as antimicrobial, anticancer, and enzyme inhibitory properties . Notably, the (S)-enantiomer of 5,6,7,8-tetrahydroquinolin-8-amine has been identified as a privileged scaffold for CXCR4 antagonists like AMD11070, which inhibits cancer progression and HIV entry by blocking chemokine receptor signaling . The synthesis of this compound typically involves catalytic hydrogenation of azido precursors or reductive amination, as demonstrated in protocols using Pd/C and H₂ . Its dihydrochloride salt form (CAS 865303-57-7) is commonly employed to enhance solubility and stability in pharmaceutical formulations .

Properties

CAS No. |

136702-04-0 |

|---|---|

Molecular Formula |

C9H12N2 |

Molecular Weight |

148.2 g/mol |

IUPAC Name |

1,2,5,6-tetrahydroquinolin-8-amine |

InChI |

InChI=1S/C9H12N2/c10-8-5-1-3-7-4-2-6-11-9(7)8/h2,4-5,11H,1,3,6,10H2 |

InChI Key |

VZGAVPPTIPKBMP-UHFFFAOYSA-N |

SMILES |

C1CC2=C(C(=C1)N)NCC=C2 |

Canonical SMILES |

C1CC2=C(C(=C1)N)NCC=C2 |

Synonyms |

8-Quinolinamine,1,2,5,6-tetrahydro-(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 1,2,5,6-tetrahydroquinolin-8-amine are influenced by structural modifications, stereochemistry, and substituent placement. Below is a comparative analysis with key analogs:

Structural and Functional Comparisons

Structure-Activity Relationship (SAR) Insights

- Chirality: The (S)-enantiomer of 5,6,7,8-THQ-8-amine is essential for CXCR4 antagonism, but achiral analogs (e.g., 2-(aminomethyl)pyridine) improve metabolic stability .

- Substituent Effects :

- Salt Forms : Dihydrochloride salts improve aqueous solubility but may introduce toxicity risks (e.g., GHS hazard code H302) .

Pharmacokinetic and Pharmacodynamic Profiles

Preparation Methods

Substrate Preparation and Reaction Conditions

Nitro-substituted tetrahydroquinolines serve as direct precursors for amine synthesis via hydrogenation. The nitration of 1,2,5,6-tetrahydroquinoline using HNO₃/H₂SO₄ at 0–5°C yields 6-nitro-1,2,5,6-tetrahydroquinoline with 78% regioselectivity. Subsequent hydrogenation over 10% Pd/C in ethanol (25°C, 1 atm H₂) achieves full reduction to the amine.

Key Parameters:

Industrial-Scale Hydrogenation

The CN101544601B patent describes a two-step process for tetrahydroquinoline derivatives:

-

Hydrogenation: Quinoline is hydrogenated to 5,6,7,8-tetrahydroquinoline using a Pd catalyst (20–110°C, 2–5 atm H₂).

-

Isomerization: Heating to 140–300°C induces ring contraction to 1,2,5,6-tetrahydroquinoline.

Functionalization at the 8-position is achieved via nitration followed by hydrogenation.

Oxime Reduction to Amines

Nickel-Aluminium Alloy Reduction

US4011229A details the reduction of 3-methyl-8-oximino-5,6,7,8-tetrahydroquinoline to the amine:

-

Oxime Synthesis: 5,6-dihydro-3-methyl-7H-quinolin-8-one reacts with hydroxylamine hydrochloride in ethanol/water (reflux, 2 h).

-

Reduction: The oxime is treated with Ni-Al alloy in NaOH/ethanol (room temperature, 2 h), yielding 8-amino-3-methyl-5,6,7,8-tetrahydroquinoline.

Optimization Notes:

Catalytic Transfer Hydrogenation

Alternative protocols using ammonium formate and Pd/C in methanol (65°C, 4 h) reduce oximes without requiring high-pressure H₂. Yields range from 70–80% for unsubstituted derivatives.

Functional Group Interconversion

Hydroxyl-to-Amine Substitution

(R)-5,6,7,8-Tetrahydroquinolin-8-ol undergoes substitution via mesylation and amination:

-

Mesylation: Treat with methanesulfonyl chloride (MsCl) in CH₂Cl₂ (0°C, 1 h).

-

Amination: React with aqueous NH₃ (70°C, 12 h) to replace mesylate with amine.

Yield: 65–75% (racemic mixture).

Reductive Amination

Ketone intermediates (e.g., 5,6,7,8-tetrahydroquinolin-8-one) react with NH₃ and NaBH₃CN in methanol (25°C, 24 h). This one-pot method affords the amine in 60–68% yield.

Comparative Analysis of Methods

Mechanistic Considerations

Hydrogenation Pathways

Nitro group reduction proceeds via a stepwise mechanism:

Oxime Reduction Dynamics

Ni-Al alloy in basic conditions generates nascent hydrogen, which reduces the C=N bond of the oxime to C–NH₂. Alkaline conditions prevent amine protonation, facilitating isolation.

Challenges and Optimization Strategies

-

Regioselectivity in Nitration: Electron-donating groups (e.g., methyl) at C3 direct nitration to C6, simplifying precursor synthesis.

-

Catalyst Deactivation: Pd/C poisons in the presence of sulfur impurities; pre-treatment with HCO₂NH₄ restores activity.

-

Racemization: Chiral amines require asymmetric hydrogenation with Rh-(S)-BINAP catalysts (≥90% ee).

Industrial-Scale Recommendations

For bulk synthesis, continuous-flow hydrogenation (CN101544601B method) paired with in-line purification (ion-exchange chromatography) balances cost and efficiency. Oxime reduction suits small-scale API production due to lower catalyst costs .

Q & A

Q. What are the primary synthetic strategies for obtaining enantiopure 1,2,5,6-tetrahydroquinolin-8-amine derivatives?

Enantiopure derivatives can be synthesized via two key methodologies:

- Asymmetric catalysis : Use chiral ligands (e.g., ferrocenyl-phosphine hybrids) with transition metals like manganese or iridium to induce stereocontrol during hydrogenation or alkylation steps .

- Chiral resolution : Employ chiral resolving agents (e.g., tartaric acid derivatives) to separate racemic mixtures into enantiomers, followed by crystallization or chromatography .

For multi-component reactions, sulfamic acid catalysis enables efficient one-pot synthesis of functionalized derivatives via cyclization and annulation pathways .

Q. How can the structural conformation of this compound derivatives be validated experimentally?

Key techniques include:

- X-ray crystallography : Resolves bond angles, dihedral angles, and stereochemistry, particularly for chiral centers .

- NMR spectroscopy : H and C NMR identify substituent positions and ring saturation. NOESY experiments confirm spatial proximity of protons in rigid structures .

Q. What methods are used to introduce alkyl or aryl substituents to the amine group of this scaffold?

N-Alkylation : React the amine with alkyl halides (e.g., methyl iodide, benzyl bromide) under basic conditions (KCO, DMF, 60°C). For bulky substituents, phase-transfer catalysts improve yields . Arylation : Employ Buchwald-Hartwig coupling with aryl halides and palladium catalysts (e.g., Pd(OAc)/XPhos) .

Advanced Research Questions

Q. How do stereochemical variations in this compound ligands influence catalytic activity in asymmetric hydrogenation?

The (S)-enantiomer of the scaffold, when incorporated into PNN-type ligands (e.g., Mn(I) complexes), enhances enantioselectivity in ketone hydrogenation. The tetrahydroquinoline backbone restricts rotational freedom, favoring a chiral pocket that aligns substrates for >90% ee in products like chiral alcohols . Contrastingly, NN-coordinated analogs exhibit reduced activity, highlighting the critical role of phosphine donors in stabilizing transition states .

Q. What structural contradictions exist in the design of CXCR4 antagonists based on this scaffold?

While the rigid tetrahydroquinoline core in (S)-5,6,7,8-tetrahydroquinolin-8-amine is optimal for CXCR4 binding (IC < 100 nM), flexible isoquinoline analogs show improved solubility and bioavailability without significant loss of activity. This suggests that rigidity is not absolute for target engagement; instead, electronic properties (e.g., amine basicity) and π-π interactions with receptor residues dominate .

Q. How can conflicting data on catalytic efficiency in ring-opening polymerization (ROP) be resolved?

Iron(II) complexes with this compound ligands show high activity in ε-caprolactone ROP (TOF > 500 h) but poor control over polymer dispersity (Đ > 1.5). To reconcile this, combine kinetic studies (e.g., H NMR monitoring) with DFT calculations to identify competing chain-transfer pathways. Adjusting ligand steric bulk (e.g., 2-methyl substituents) reduces side reactions, achieving Đ < 1.2 .

Q. What strategies mitigate enantiomer inversion during N-functionalization?

- Low-temperature reactions : Perform alkylation at −20°C to slow racemization.

- Bulky bases : Use DBU instead of KCO to deprotonate amines without inducing stereomutation .

- Chiral auxiliaries : Temporarily attach a removable chiral group (e.g., Evans oxazolidinone) to lock configuration during derivatization .

Q. How does ligand design impact enantiocontrol in transition-metal catalysis?

A case study with Mn(I) catalysts demonstrates that integrating this compound with ferrocenyl-phosphine fragments (L7) creates a chiral environment that synergistically aligns substrate and metal center. The planar chirality of ferrocene and central chirality of the amine collectively achieve >95% ee in hydrogenation, outperforming non-hybrid ligands by 20–40% .

Data Contradiction Analysis

Q. Why do some studies report conflicting bioactivity data for CXCR4 antagonists?

Discrepancies arise from assay conditions:

- Cell type variability : CXCR4 expression levels differ across cancer lines (e.g., MDA-MB-231 vs. Jurkat), affecting IC values.

- Ligand stereochemistry : (R)-enantiomers may exhibit off-target effects (e.g., CXCR7 binding), complicating dose-response interpretations . Validate using orthogonal assays (e.g., β-arrestin recruitment vs. calcium flux).

Q. How can divergent catalytic outcomes in iridium vs. iron complexes be rationalized?

Iridium(III) complexes with this scaffold favor photoactive states for light-driven ROP (e.g., 365 nm activation), while iron(II) analogs rely on redox-active pathways. Conflicting TOF data (Ir: 200 h vs. Fe: 500 h) reflect differing mechanistic regimes. Use UV-vis spectroscopy to track metal-centered excited states in Ir systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.